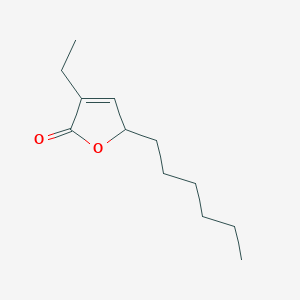

2(5H)-Furanone, 3-ethyl-5-hexyl-

Description

Significance of Furanone Heterocycles in Contemporary Chemical and Biological Research

Furanones, a class of oxygen-containing heterocyclic compounds, hold a position of considerable importance in modern scientific inquiry. researchgate.net Their five-membered ring structure is a recurring motif in a multitude of natural products and pharmacologically active molecules. researchgate.netnih.gov The versatility of the furanone core allows for a wide array of chemical modifications, making it a valuable building block in synthetic chemistry for the creation of diverse and complex molecular architectures. researchgate.net

The significance of furanone heterocycles is underscored by their broad spectrum of biological activities. Researchers have demonstrated their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov For instance, certain furanone derivatives have shown promising anti-cancer activity by targeting specific cellular pathways. nih.govccij-online.org Furthermore, the furanone scaffold is integral to the structure of some food-flavoring compounds and is also investigated for its role in inhibiting bacterial communication, a process known as quorum sensing. foreverest.netnih.gov This wide range of applications, from medicinal chemistry to materials science, solidifies the standing of furanone heterocycles as a pivotal area of ongoing research. researchgate.netbritannica.com

Overview of 2(5H)-Furanone Derivatives as a Distinct Class of Lactones

Within the broader family of furanones, 2(5H)-furanones, also known as γ-crotonolactones or butenolides, represent a distinct and significant subclass of lactones. researchgate.netresearchgate.netnist.gov Structurally, they are characterized by a five-membered ring containing an ester group (a lactone) and a double bond within the ring. nist.gov This arrangement of functional groups imparts unique chemical reactivity and biological properties to these molecules.

The α,β-unsaturated lactone moiety in 2(5H)-furanones is a key feature that contributes to their biological activity. It can participate in various chemical reactions, including Michael additions, which allows these compounds to interact with biological macromolecules such as enzymes and DNA. nih.gov This reactivity is believed to be a contributing factor to the observed anticancer and DNA-damaging effects of some 2(5H)-furanone derivatives. nih.gov The ability to synthesize a wide variety of substituted 2(5H)-furanones makes them attractive targets for the development of new therapeutic agents and other functional molecules. researchgate.netmdpi.com

Research Rationale for Investigating Alkyl-Substituted 2(5H)-Furanones

The investigation into alkyl-substituted 2(5H)-furanones, such as 3-ethyl-5-hexyl-2(5H)-furanone, is driven by the understanding that the nature and position of substituents on the furanone ring can profoundly influence the molecule's physicochemical properties and biological activity. The introduction of alkyl groups can alter factors such as lipophilicity, steric hindrance, and electronic distribution, which in turn can modulate how the molecule interacts with biological targets.

Research into the photoreactions of 2(5H)-furanones with alkynes has revealed the complexity of these processes and has provided insights into their mechanistic pathways. nih.gov Furthermore, synthetic methodologies are continuously being developed to create novel alkyl-substituted furanones, highlighting the ongoing interest in this class of compounds. acs.org The exploration of different alkyl substitutions is a key strategy in the rational design of new furanone derivatives with enhanced or specific biological activities, such as anti-inflammatory or anticancer properties. nih.gov This targeted approach allows scientists to fine-tune the molecular structure to optimize its function for potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

55229-13-5 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

4-ethyl-2-hexyl-2H-furan-5-one |

InChI |

InChI=1S/C12H20O2/c1-3-5-6-7-8-11-9-10(4-2)12(13)14-11/h9,11H,3-8H2,1-2H3 |

InChI Key |

OEBLEFGLENEQJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1C=C(C(=O)O1)CC |

Origin of Product |

United States |

Structural and Conformational Analysis of 2 5h Furanone, 3 Ethyl 5 Hexyl

Elucidation of the Furanone Ring System and Substituent Positions

The foundational structure of this compound is the 2(5H)-furanone ring, a five-membered heterocyclic system containing an oxygen atom and a ketone group. wikipedia.org This ring system, also known as a γ-butyrolactone, is a common motif in a wide array of natural products and biologically active molecules. researchgate.netresearchgate.net The notation "(5H)" indicates that the position 5 of the ring is saturated with a hydrogen or, in this case, a substituent.

The specific identity of this furanone derivative is defined by the placement of its alkyl substituents. According to IUPAC nomenclature, the numbering of the furanone ring begins at the carbonyl carbon (C2) and proceeds around the ring. Therefore, in 2(5H)-Furanone, 3-ethyl-5-hexyl-, an ethyl group (-CH₂CH₃) is attached to the third carbon (C3) and a hexyl group (-CH₂(CH₂)₄CH₃) is attached to the fifth carbon (C5).

Table 1: Structural Details of 2(5H)-Furanone, 3-ethyl-5-hexyl-

| Feature | Description |

| Core Structure | 2(5H)-Furanone |

| Substituent at C3 | Ethyl group |

| Substituent at C5 | Hexyl group |

| Molecular Formula | C₁₂H₂₀O₂ |

The presence of these substituents influences the electronic distribution and steric environment of the molecule, which in turn dictates its reactivity and physical properties.

Isomerism and Stereochemical Considerations in 2(5H)-Furanones

Substituted 2(5H)-furanones often exhibit stereoisomerism, a critical aspect of their chemistry. nih.gov In the case of 2(5H)-Furanone, 3-ethyl-5-hexyl-, the carbon atom at position 5 (C5) is a chiral center because it is bonded to four different groups: the oxygen atom of the ring, the carbon atom at position 4, a hydrogen atom, and the hexyl group.

This chirality gives rise to two possible enantiomers, designated as (R)- and (S)- isomers. These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities and physical properties. The specific rotation of plane-polarized light, for instance, will be equal in magnitude but opposite in direction for the two enantiomers.

Table 2: Potential Stereoisomers of 2(5H)-Furanone, 3-ethyl-5-hexyl-

| Isomer | Configuration at C5 |

| (R)-2(5H)-Furanone, 3-ethyl-5-hexyl- | R |

| (S)-2(5H)-Furanone, 3-ethyl-5-hexyl- | S |

The synthesis of a specific enantiomer often requires stereoselective methods or the separation of a racemic mixture. tandfonline.com The study of such isomers is crucial, as the biological effects of chiral molecules can be highly dependent on their stereochemistry. nih.gov

Computational and Theoretical Approaches to Structural Characterization

In the absence of extensive experimental data for 2(5H)-Furanone, 3-ethyl-5-hexyl-, computational and theoretical methods serve as powerful tools for predicting its structural and electronic properties. maxapress.com Techniques such as Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the molecule and calculate various parameters. ccij-online.org

These computational approaches can provide valuable information on:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to determine the most stable conformation of the molecule.

Spectroscopic Properties: Simulating spectroscopic data, such as NMR and IR spectra, which can aid in the identification and characterization of the compound.

Thermodynamic Stability: Calculating the relative energies of different isomers and conformers to assess their stability.

Electronic Properties: Analyzing the distribution of electron density, molecular orbitals, and electrostatic potential to understand the molecule's reactivity.

Biosynthetic Pathways and Natural Occurrence of Alkyl Furanones

Natural Sources of Furanone Derivatives

Furanone derivatives have been isolated from a diverse range of natural sources, including marine organisms, plants, and fungi. These compounds often exhibit significant biological activities.

Isolation from Marine Organisms

Marine environments are a rich source of unique furanone compounds. For instance, the red seaweed Delisea pulchra produces a range of brominated furanones that deter the settlement of bacteria and other marine organisms on its surface. nih.govnih.gov These halogenated furanones interfere with bacterial quorum sensing, a cell-to-cell communication system. cambridge.orgnih.gov

Marine-derived actinomycetes have also been found to produce novel furanones. For example, a new furanone, 5-(4′,6′-dihydroxy-6′-methyloctyl)furan-2(5H)-one, was isolated from a marine actinomycete, strain M159. researchgate.net Similarly, the marine alga Laurencia chilensis has yielded chilenone A, a compound proposed to be a dimer of 2-methyl-3(2H)-furanone. uchile.clresearchgate.net

Table 1: Examples of Furanones from Marine Sources

| Compound Name | Source Organism |

|---|---|

| Brominated furanones | Delisea pulchra (red seaweed) |

| 5-(4′,6′-dihydroxy-6′-methyloctyl)furan-2(5H)-one | Marine actinomycete (strain M159) |

| Chilenone A | Laurencia chilensis (marine alga) |

Occurrence in Plants and Fungi

In the terrestrial realm, furanones are well-known constituents of many plants and fruits, where they are important flavor components. For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as furaneol (B68789), is a key flavor compound in strawberries. researchgate.net Sotolone, another furanone, contributes to the aroma of fenugreek and is also found in some aged wines and spirits. nih.gov While many furanones in cooked foods are formed through the Maillard reaction, some are produced biosynthetically in plants. nih.govcambridge.org

Endophytic fungi, which live within plant tissues, are also a prolific source of novel furanones. For example, five new 2(5H)-furanones, named pestalafuranones A–E, were isolated from the endophytic fungus Pestalotiopsis besseyi. nih.govnih.gov These findings highlight the vast and underexplored chemical diversity of endophytic fungi as producers of bioactive furanones.

Table 2: Examples of Furanones from Plants and Fungi

| Compound Name | Source Organism |

|---|---|

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Fragaria × ananassa (Strawberry) |

| Sotolone | Trigonella foenum-graecum (Fenugreek) |

| Pestalafuranones A–E | Pestalotiopsis besseyi (Endophytic fungus) |

Proposed Biosynthetic Mechanisms for 2(5H)-Furanones

The biosynthesis of 2(5H)-furanones can occur through various metabolic pathways, often involving the modification of common cellular building blocks.

One of the most well-characterized biosynthetic pathways for a furanone is that of ascorbic acid (vitamin C), a vital antioxidant in plants and animals. nih.govcambridge.org The biosynthesis of ascorbic acid in plants involves a series of enzymatic steps starting from sugars like D-glucose or D-galactose.

In the case of the strawberry flavor compound HDMF, its biosynthesis involves the reduction of a precursor molecule, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), catalyzed by an enone oxidoreductase. researchgate.net

For some furanones, the biosynthesis is proposed to involve the oxidative degradation and ring contraction of precursor molecules. For instance, the biosynthesis of allantofuranone in the fungus Allantophomopsis lycopodina is thought to proceed through the ring contraction of a terphenylquinone precursor, catalyzed by a dioxygenase. nih.gov This highlights the diverse enzymatic strategies employed in nature to construct the furanone ring.

Enzymatic Transformations in Furanone Metabolism

The metabolism of furanones is carried out by a variety of enzymes that can modify their structure and biological activity. These enzymatic transformations are crucial for both the biosynthesis and degradation of furanone compounds.

Carbonyl reductases are a class of enzymes that can be involved in the metabolism of furanones. nih.gov For example, the biotransformation of certain propenone compounds containing a furan (B31954) ring can be mediated by carbonyl reductases in liver subcellular fractions. nih.gov

Glucosyltransferases are another important group of enzymes that can modify furanones. These enzymes catalyze the attachment of a glucose molecule to the furanone, a process known as glucosylation. This can alter the properties of the furanone, such as its solubility and aroma. For example, sotolone and maple furanone can be glucosylated by plant glucosyltransferases. nih.gov

The oxidation of the furan ring is a key metabolic step, often catalyzed by cytochrome P450 enzymes. nih.gov This oxidation can lead to the formation of reactive intermediates, such as epoxides or cis-enediones, which can then be further metabolized. nih.gov

Derivatives and Analogues of 2 5h Furanone, 3 Ethyl 5 Hexyl for Research Purposes

Design Principles for Furanone Analogues

The fundamental design principle for many furanone analogues revolves around their ability to interfere with bacterial communication, a process known as quorum sensing. These synthetic compounds often mimic natural N-acyl-homoserine lactones (AHLs), which are signaling molecules used by many bacteria. By acting as competitive antagonists, these furanone analogues bind to bacterial receptor proteins (like LuxR-type proteins) without triggering the downstream signaling cascade, effectively blocking communication. nih.govresearchgate.net

Key considerations in the design of these analogues include:

The Furanone Core: The γ-lactone ring is an essential structural feature that mimics the lactone portion of the native AHL signal molecules. mdpi.comnih.gov

Side Chain Mimicry: The alkyl substituents, such as the 3-ethyl and 5-hexyl groups in the parent compound, are designed to mimic the acyl side chains of natural AHLs. This mimicry is crucial for the molecule's ability to fit into the receptor's binding pocket.

Enhanced Stability and Potency: Modifications are introduced to the furanone ring and its side chains to improve chemical stability and increase binding affinity to the target receptor. This often involves the introduction of various functional groups. nih.gov

Functionalization of the Furanone Ring System

The functionalization of the 2(5H)-furanone scaffold is a key strategy for diversifying its chemical properties and biological activities. nih.gov This involves the targeted introduction of different chemical groups onto the furanone ring.

The introduction of halogen atoms, particularly bromine, onto the furanone ring is a well-established method for enhancing biological activity. unipi.itresearchgate.net Halogenated furanones have demonstrated potent inhibition of biofilm formation and quorum sensing in various pathogenic bacteria. nih.govresearchgate.net The position of the halogen is critical to its effect. For instance, bromination at the C-3 and C-4 positions can significantly increase the compound's inhibitory potency against bacteria like Pseudomonas aeruginosa. unipi.itresearchgate.net The electron-withdrawing nature of halogens can alter the electronic distribution of the furanone ring, thereby improving its interaction with the target receptor protein. nih.govunipi.it

Table 1: Examples of Halogenated 2(5H)-Furanone Derivatives and Their Reported Activity

| Compound Name | Halogen Position | Reported Biological Activity |

| 3-Bromo-2(5H)-furanone | C-3 | Quorum sensing inhibition unipi.it |

| 3,4-Dibromo-2(5H)-furanone | C-3, C-4 | Antibacterial activity unipi.it |

| 5-Bromo-3,4-dichloro-2(5H)-furanone | C-5 | Precursor for further synthesis nih.gov |

| 3,5-Dibromo-4-methoxy-2(5H)-furanone | C-3, C-5 | Synthesis intermediate unipi.it |

Beyond halogenation, the incorporation of other functional groups, such as sulfones (R-S(O)₂-R'), is a valuable strategy in the design of furanone analogues. mdpi.comiomcworld.com The sulfonyl group is a strong electron-withdrawing group that can significantly alter the molecule's polarity, stability, and hydrogen-bonding capabilities. iomcworld.com This can lead to enhanced or diversified biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. mdpi.comnih.gov

The synthesis of these derivatives often involves the oxidation of precursor thioether compounds. mdpi.comresearchgate.net For example, 4-arylsulfanyl derivatives of 2(5H)-furanone can be oxidized using agents like hydrogen peroxide in acetic acid to yield the corresponding sulfones. mdpi.comresearchgate.net This approach allows for the creation of a library of furanone-sulfone hybrids for biological screening. mdpi.com

Impact of Alkyl Chain Length and Branching on Derivative Properties

The nature of the alkyl chains at the C-3 and C-5 positions of the furanone ring, such as the ethyl and hexyl groups of the parent compound, is a critical determinant of the biological properties of the derivatives. nih.govchemrxiv.org The length and branching of these chains directly influence the molecule's interaction with the binding site of target proteins. rsc.orgnih.gov

Alkyl Chain Length: The length of the alkyl chain, particularly at the C-5 position, often correlates with the specificity and potency of the furanone analogue. nih.gov Different bacterial species utilize AHLs with varying acyl chain lengths, and for a furanone to be an effective competitive inhibitor, its side chain must be of a comparable length to fit optimally into the receptor's binding pocket. nih.govnih.gov Studies on various classes of compounds have shown that bactericidal effects can be highly dependent on alkyl chain length, with optimal activity often observed within a specific range (e.g., C12 to C16). chemrxiv.org

Mechanistic Investigations of 2 5h Furanone Derivatives in Biological Systems

Molecular Targets of Furanone Bioactivity

The primary molecular targets of 2(5H)-furanone derivatives are key components of bacterial communication systems. These compounds have demonstrated the ability to interact with and modulate the function of proteins that are central to quorum sensing, a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. nih.govpnas.org

In many Gram-negative bacteria, the N-acyl-homoserine lactone (AHL) signaling system is a primary mode of communication. nih.gov Furanones, due to their structural similarity to AHLs, can interfere with this system. pnas.orgnih.gov Research has shown that furanones can act as antagonists to LuxR-type proteins, which are the receptors for AHL signals. nih.govpsu.edu This interaction prevents the natural AHL signal from binding and activating the receptor, thereby inhibiting the expression of genes that are regulated by quorum sensing. nih.gov

Furthermore, some studies suggest that the interaction between furanones and LuxR-type proteins may not be a simple competitive binding. Evidence indicates that certain furanones can accelerate the degradation of the LuxR protein, leading to a decrease in its cellular concentration and consequently, a reduction in the expression of AHL-dependent genes. psu.edunih.gov

The diverse molecular targets of furanone derivatives underscore their potential as broad-spectrum inhibitors of bacterial communication and virulence.

Quorum Sensing Interference Mechanisms

The ability of 2(5H)-furanone derivatives to disrupt quorum sensing is a cornerstone of their bioactivity. This interference is achieved through multiple mechanisms that target different aspects of bacterial cell-to-cell communication. pnas.orgcore.ac.uknih.govnih.gov

The interference of 2(5H)-furanone derivatives with quorum sensing has a profound impact on bacterial cell-to-cell communication and the collective behaviors it governs. pnas.orgcore.ac.uknih.govnih.gov By disrupting the signaling pathways, furanones effectively "silence" the chemical conversations between bacteria, preventing them from coordinating their activities.

One of the most significant consequences of this disruption is the inhibition of biofilm formation. core.ac.ukfrontiersin.org Biofilms are structured communities of bacteria encased in a self-produced matrix, which provide protection from environmental stresses and antimicrobial agents. The formation and maturation of biofilms are tightly regulated by quorum sensing. By interfering with the signaling molecules and their receptors, furanones prevent the expression of genes required for biofilm development, leading to a reduction in biofilm mass and structural integrity. core.ac.uknih.gov

Furthermore, the disruption of quorum sensing by furanones can lead to a decrease in the production of virulence factors. nih.gov Many pathogenic bacteria utilize quorum sensing to control the expression of toxins, proteases, and other factors that contribute to their ability to cause disease. By blocking the quorum sensing cascade, furanones can attenuate the virulence of these pathogens without directly killing them, which may reduce the selective pressure for the development of resistance. nih.govoup.com

Other Proposed Mechanisms of Action

While the interference with quorum sensing is a well-established mechanism of action for 2(5H)-furanone derivatives, other potential modes of bioactivity have also been proposed. nih.govresearchgate.net

The chemical structure of 2(5H)-furanones, specifically the presence of the lactone ring, suggests the possibility of other reaction mechanisms contributing to their biological effects. nih.gov Lactones are cyclic esters and are susceptible to nucleophilic attack, which can lead to the opening of the ring.

Advanced Research on Biological Activities of 2 5h Furanone Derivatives

Exploration of Other Biological Modulations (e.g., anti-inflammatory, antitumor in in vitro or in silico models)

Anxiolytic Activity (derived from furanone scaffolds)

The investigation of 2(5H)-furanone derivatives extends into the realm of neuropharmacology, with some studies suggesting potential central nervous system (CNS) activity. While direct and extensive research into the anxiolytic (anxiety-reducing) effects of the furanone scaffold is still an emerging area, some findings provide a basis for such potential.

Reviews of the pharmacological potential of furanone derivatives have noted their anticonvulsant activity. benthamscience.comnih.gov Anticonvulsant and anxiolytic pathways in the brain can be related, often involving the modulation of neurotransmitter systems such as GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the CNS.

Interestingly, studies on phytol (B49457), a diterpene alcohol found in many medicinal plants, have demonstrated anxiolytic-like effects in animal models. spandidos-publications.com It is suggested that phytol's mechanism of action may involve the GABAergic system. spandidos-publications.com While phytol is not a furanone, its presence in natural sources alongside furanone derivatives and its demonstrated CNS effects hint at the potential for other compounds from these sources to possess similar activities.

Furthermore, a study on the endophytic fungus Phaeosphaeria sp. led to the isolation of furanone derivatives that exhibited acetylcholinesterase (AChE) inhibitory activity. mdpi.com AChE inhibitors are a class of compounds that can have various effects on the CNS, and while they are primarily used for dementia, their influence on cholinergic pathways could theoretically impact mood and anxiety. This was the first report of a furanone compound acting as an AChE inhibitor. mdpi.com

These disparate findings, while not providing direct proof of anxiolytic activity for the 2(5H)-furanone scaffold, lay the groundwork for future research. The structural diversity of furanone derivatives, including the specific lipophilic substitutions in 2(5H)-Furanone, 3-ethyl-5-hexyl-, could be key to unlocking and understanding their potential neuropharmacological effects.

Table 2: Compounds with CNS-related Activities Mentioned in Relation to Furanone Research

| Compound/Class | Observed Activity | Potential Implication for Furanone Scaffolds |

|---|---|---|

| Furanone derivatives | Anticonvulsant activity benthamscience.comnih.gov | Suggests potential for modulating CNS excitability, which can be related to anxiety. |

| Phytol | Anxiolytic-like effects in animal models spandidos-publications.com | Indicates that natural products found alongside furanones can have CNS activity. |

| Aspilactonol I (a furanone) | Acetylcholinesterase (AChE) inhibitory activity mdpi.com | Demonstrates that furanone derivatives can interact with CNS targets. |

Structure Activity Relationships Sar in 2 5h Furanone Analogues

Influence of Alkyl Chain Length on Biological Activity

The length of alkyl chains attached to the 2(5H)-furanone core is a significant determinant of biological activity, particularly in the context of quorum sensing (QS) inhibition. Studies have demonstrated that variations in alkyl chain length can either enhance or diminish the inhibitory effects of these compounds.

For instance, in a series of N-phenyl-substituted dihydropyrrolones, a related class of compounds, an analogue with a butyl chain at the C3 position was found to be more active than one with a hexyl chain. nih.gov Conversely, for N-benzyl-substituted analogues, increasing the alkyl chain length from four to six carbons led to an increase in activity. nih.gov In the case of furanones specifically, those with a hexyl chain at the C-3 position showed slightly better activity than analogues with shorter propyl or butyl substituents. nih.gov However, furanones with alkyl chains longer than six carbons displayed no inhibitory activity, which is likely attributable to their reduced aqueous solubility. nih.gov

The activity of 2(5H)-furanone itself as a QS inhibitor is also modulated by the acyl chain length of the N-acylhomoserine lactone (AHL) signal molecules it antagonizes. nih.gov It has been shown to inhibit QS mediated by both short and long-chain AHLs, suggesting a broad spectrum of activity against various bacterial species. nih.gov For example, at a concentration of 1 mg/ml, 2(5H)-furanone demonstrated 52% and 46% QS inhibition against C12-HSL and C14-HSL (long-chain AHLs), respectively. nih.gov

**Table 1: Influence of C3-Alkyl Chain Length on the Biofilm Inhibitory Activity of 2(5H)-Furanone Analogues against *S. typhimurium***

| Compound Entry | C3-Alkyl Chain | IC50 (µM) |

|---|---|---|

| 1 | Propyl | 23.12 |

| 2 | Butyl | 10.74 |

| 3 | Hexyl | 10.74 |

Data sourced from a study on the influence of bromination patterns and alkyl chain length on the activity of furanones against S. typhimurium. nih.gov

Role of Halogenation Patterns on Efficacy and Selectivity

Halogenation is a critical factor for the biological activity of 2(5H)-furanones. The presence, type, and position of halogen atoms on the furanone ring can profoundly impact their efficacy and selectivity. Many natural and synthetic halogenated furanones have been reported to inhibit biofilm formation by a wide range of bacteria. nih.gov

A bromine atom at the C4-position of the furanone ring has been identified as being crucial for biofilm inhibition. nih.gov For example, furanones with a monobrominated methylene (B1212753) group and an additional bromine at the 4-position exhibit potent inhibitory activity against S. typhimurium. nih.gov The absence of any QS effect for non-halogenated furanones underscores the importance of the bromine atom. nih.gov In another study, the introduction of halogen atoms to the aromatic ring of 5-arylidene-2(5H)-furanone derivatives was shown to increase their cytotoxicity. nih.gov

Furthermore, a chiral sulfone based on a chlorinated 2(5H)-furanone and l-menthol, known as F105, has demonstrated antimicrobial activity against both planktonic and biofilm-embedded methicillin-resistant and susceptible Staphylococcus aureus. nih.gov The halogenation of natural products can be of critical importance to their bioactivities, and this holds true for furanone derivatives. nih.gov For example, replacing the two chlorine atoms of balhimycin, a glycopeptide antibiotic, with bromine atoms significantly alters its antimicrobial profile. nih.gov While the most important factor limiting the clinical use of halogenated furanones as antimicrobials is their toxicity to eukaryotic cells and low stability in aqueous solutions. nih.gov

Table 2: Effect of Halogenation on the Cytotoxicity of 5-Arylidene-2(5H)-furanone Derivatives

| Compound | Substitution on Arylidene Ring | Cytotoxic Activity |

|---|---|---|

| Analogue 1 | Unsubstituted | Lower |

| Analogue 2 | Halogen atom | Increased |

| Analogue 3 | Nitro group | Increased |

General trend observed in a study on the synthesis and structure-activity relationship for cytotoxicity of 5-arylidene-2(5H)-furanone derivatives. nih.gov

Effect of Substituents on Ring Positions

The biological activity of 2(5H)-furanone analogues is highly dependent on the nature and position of substituents on the furanone ring. The substitution pattern determines the electronic and steric properties of the molecule, which in turn influence its interaction with biological targets.

Substituents at the C3 position, such as alkyl chains, have a variable effect on activity, as discussed in section 8.1. nih.gov Compounds lacking an alkyl chain at the C3 position were found to be the most potent biofilm inhibitors against Salmonella enterica serovar typhimurium. nih.gov The C4 position is also critical, with a bromine atom at this position being deemed essential for significant biofilm inhibition. nih.gov

The C5 position can also be modified to influence activity. For instance, novel thioethers have been obtained by the interaction of stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thiols. nih.gov Subsequent oxidation of these thioethers to the corresponding chiral 2(5H)-furanone sulfones has yielded compounds with prominent activity against Staphylococcus aureus and Bacillus subtilis. nih.gov In the case of 5-arylated 2(5H)-furanones, however, no clear structure-activity relationship was observed depending on the substitution pattern of the aromatic system.

Table 3: Antimicrobial Activity of Chiral 2(5H)-Furanone Sulfones

| Compound | Moiety | Target Bacteria | MIC (µg/mL) |

|---|---|---|---|

| Sulfone 26 | l-borneol | Staphylococcus aureus | 8 |

| Sulfone 26 | l-borneol | Bacillus subtilis | 8 |

Data from a study on the synthesis and biological activity of novel chiral 2(5H)-furanone sulfones possessing a terpene moiety. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models use mathematical equations to predict the activity of new compounds based on their structural features, thereby guiding the rational design of more potent molecules. nih.govfiveable.me

QSAR studies have been successfully applied to 2(5H)-furanone derivatives to understand the structural requirements for their biological activities. For example, a QSAR study was performed on a series of diaryl furanones as selective COX-2 inhibitors. nih.gov The study produced predictive models that correlated the selective COX-2 inhibitory activity with the physical properties, connectivity, and conformation of the molecules. nih.gov

Another QSAR study on a series of thirty-two furanone derivatives with cyclooxygenase-2 inhibitory activity resulted in a significant 2D QSAR model with a high correlation coefficient (r²) of 0.840 and a cross-validated squared correlation coefficient (q²) of 0.773. The descriptors involved in this model included the retention index for six-membered rings, the total number of oxygen atoms connected to two single bonds, and the polar surface area, all of which were found to play a significant role in COX-2 inhibition. A 3D-QSAR model also showed high predictive ability. Such QSAR models can be useful in the design of more potent furanone derivatives for specific biological targets.

Table 4: Key Descriptors in a QSAR Model for Furanone Derivatives as COX-2 Inhibitors

| Descriptor Type | Descriptor | Role in COX-2 Inhibition |

|---|---|---|

| Topological | Retention index for six-membered rings | Significant |

| Constitutional | Total number of oxygen atoms connected with two single bonds | Significant |

| Electrostatic | Polar surface area excluding P and S | Significant |

Descriptors identified in a QSAR analysis of furanone derivatives as potential COX-2 inhibitors.

Analytical and Spectroscopic Research Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Structural elucidation is a critical process in chemical analysis, and for compounds like substituted furanones, a suite of spectroscopic methods is typically utilized to piece together the molecular puzzle.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For a compound like 2(5H)-Furanone, 3-ethyl-5-hexyl-, ¹H and ¹³C NMR would provide crucial information.

¹H NMR: This technique would help identify the number of different types of protons and their connectivity. For the target molecule, one would expect to see distinct signals corresponding to the protons on the furanone ring, the ethyl group, and the hexyl group. The chemical shifts (δ) and coupling constants (J) would be indicative of their chemical environment and spatial relationships. For instance, the olefinic proton on the furanone ring would appear in a characteristic downfield region.

¹³C NMR: This method detects the carbon atoms in the molecule, providing a count of the unique carbon environments. Key signals would include those for the carbonyl carbon (C=O) of the lactone, the two sp² carbons of the double bond, and the sp³ carbons of the ethyl and hexyl substituents. spectrabase.com

While specific spectral data for 2(5H)-Furanone, 3-ethyl-5-hexyl- is not available, data for related compounds such as 3-Methyl-2(5H)-furanone shows characteristic shifts that serve as a reference point for the furanone core. spectrabase.comorgsyn.orgnist.gov

Table 1: Representative ¹³C NMR Data for a Related Furanone Compound (Note: This data is for 3-Methyl-2(5H)-furanone and is for illustrative purposes only)

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) | ~174 |

| C=C (quaternary) | ~140 |

| C=C (CH) | ~120 |

| O-C-H | ~75 |

| Methyl (CH₃) | ~10 |

Source: Adapted from generic 2(5H)-furanone derivative data.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and formula.

MS: Standard electron ionization mass spectrometry (EI-MS) would reveal the molecular ion peak (M⁺) corresponding to the exact mass of 2(5H)-Furanone, 3-ethyl-5-hexyl-, and a characteristic fragmentation pattern resulting from the loss of the alkyl side chains.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is ideal for separating volatile compounds from a mixture and obtaining individual mass spectra. It is widely used in the analysis of furanones in complex matrices like food and fragrances. nist.govnist.govnist.gov

Chemical Ionization (MS-CI): A softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion peak [M+H]⁺, which is useful for confirming the molecular weight.

IR spectroscopy is used to identify the functional groups present in a molecule. For 2(5H)-Furanone, 3-ethyl-5-hexyl-, the IR spectrum would be expected to show strong absorption bands characteristic of:

An α,β-unsaturated γ-lactone carbonyl (C=O) group, typically in the range of 1740-1780 cm⁻¹.

A carbon-carbon double bond (C=C) stretch around 1650 cm⁻¹.

C-O stretching vibrations.

C-H stretching and bending vibrations for the alkyl groups. orgsyn.org

When a chiral center is present, as at the C5 position in 2(5H)-Furanone, 3-ethyl-5-hexyl-, the molecule can exist as two enantiomers. ECD is a chiroptical technique used to determine the absolute configuration (R or S) of chiral molecules. nih.gov The experimental ECD spectrum is compared with spectra predicted by quantum chemical calculations for each possible enantiomer. mdpi.com A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute stereochemistry. nih.gov This method has been successfully applied to determine the absolute configuration of other 5-substituted 2(5H)-furanones. scilit.comcore.ac.uk

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information. It can unambiguously determine the complete three-dimensional structure of the molecule, including relative and absolute stereochemistry, bond lengths, and bond angles. This technique has been used to confirm the structures of various furanone derivatives. researchgate.net

Chromatographic Separation and Purification Techniques

Chromatography is essential for the isolation and purification of a target compound from a reaction mixture or natural extract. The choice of technique depends on the properties of the compound and the scale of the purification.

Column Chromatography: This is a standard and widely used method for purification in organic synthesis. For a moderately polar compound like an alkyl-substituted furanone, silica (B1680970) gel would likely be used as the stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). orgsyn.org

Thin-Layer Chromatography (TLC): TLC is a quick and effective analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. drugfuture.com

High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is used for both analytical and preparative-scale separations. Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is commonly employed for the purification of furanone derivatives.

Gas Chromatography (GC): As a volatile compound, 2(5H)-Furanone, 3-ethyl-5-hexyl- is well-suited for GC analysis and purification, especially on a smaller scale. Different types of capillary columns (polar or non-polar) can be used to achieve separation from impurities. nist.govnist.gov

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for furanones. rroij.com The method's high sensitivity and specificity, especially when paired with a mass spectrometer (GC-MS), allow for the confident identification and quantification of these compounds, even in complex matrices. rroij.com

For many furanone derivatives, GC-MS is the method of choice for separation and identification. researchgate.net The general approach involves the separation of vaporized sample components in a gaseous mobile phase as they pass through a stationary phase within a column. rroij.com The eluted compounds are then ionized and fragmented in the mass spectrometer, generating a unique mass spectrum or "fingerprint" for each compound. rroij.com

Challenges in the GC analysis of certain furanones, particularly those with high polarity and thermal instability like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol), can be overcome through derivatization. researchgate.netnih.gov For instance, reacting furaneol (B68789) with pentafluorobenzyl bromide creates a more stable and less polar derivative suitable for GC-MS analysis. nih.gov

Sample preparation for GC analysis often involves extraction techniques to isolate the analytes from the sample matrix. Headspace (HS) and headspace solid-phase microextraction (HS-SPME) are common for volatile furanones, as they are effective for analyzing compounds in the gas phase above the sample. restek.com For less volatile compounds or when higher sensitivity is needed, liquid-liquid extraction or solid-phase extraction (SPE) can be employed. researchgate.net A QuEChERS-like (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has also been successfully tested for the determination of 2(5H)-furanone and 3-methyl-2(5H)-furanone in food matrices like meat, cheese, and fish. eurl-pc.eu

The selection of the GC column's stationary phase is critical for achieving good separation of furanone isomers. A variety of columns, from non-polar to semi-polar, have been used depending on the specific furanones being analyzed. mdpi.com For example, a study on furan (B31954) and its derivatives utilized a HP-5MS column for successful separation of isomers like 2-methyl furan and 3-methyl furan. nih.gov

Table 1: Exemplary GC-MS/MS Method Parameters for Furanone Analysis in Food Data pertains to the analysis of 2(5H)-furanone and 3-methyl-2(5H)-furanone. eurl-pc.eu

| Parameter | Condition |

|---|---|

| Instrumentation | GC-MS/MS |

| Column | DB-5ms or equivalent (30 m x 250 µm x 0.25 µm) |

| Carrier Gas Flow (He) | 0.9 mL/min |

| Injection | 1 µL splitless at 260°C for 1 min |

| Temperature Program | 50°C for 2 min, then 30°C/min to 85°C, then 5°C/min to 95°C, then 30°C/min to 265°C for 5 min |

Liquid Chromatography (LC)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative to GC, especially for less volatile or thermally sensitive furanones. nih.govnih.gov This technique is applicable to a wide range of biomarkers and is inherently well-suited for rigorous validation.

A significant advantage of LC-based methods is the often simpler sample preparation. For instance, a method for the simultaneous determination of acrylamide (B121943) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in baby food involved a straightforward acetonitrile-based extraction followed by cleanup with dispersive primary secondary amine (PSA) and solid-phase extraction (SPE). nih.gov This approach effectively removes matrix interferences, ensuring analytical selectivity and sensitivity. nih.gov

Reversed-phase HPLC is a common mode used for furanone analysis. A method developed for 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) in pineapple juice utilized a Zorbax ODS (C18) column with a mobile phase of 0.05M sodium acetate (B1210297) (pH 4.0) and methanol, with UV detection at 290 nm. researchgate.net Sample cleanup was efficiently performed using C18 Sep-Pak cartridges. researchgate.net

The development of LC-MS/MS methods allows for highly selective and sensitive quantification. In a study of baby foods, adequate linearity was achieved for HDMF in the range of 10-300 µg/kg, with good recoveries (94-110%) and precision (RSD ≤ 10%). nih.gov

Table 2: Example of an LC-MS/MS Method for Furanone Quantification Data pertains to the analysis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in baby food. nih.gov

| Parameter | Details |

|---|---|

| Technique | Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Acetonitrile-based extraction with d-PSA cleanup and cation-exchange SPE |

| Linearity Range | 10-300 µg/kg |

| Recovery | 94-110% |

| Precision (RSD) | ≤ 10% |

Isotope Dilution Assays for Quantification

For the most accurate and precise quantification of chemical substances, stable isotope dilution analysis (SIDA) is considered a gold standard. wikipedia.org This method is classified as an internal standardization technique where a known amount of an isotopically labeled version of the analyte is added to the sample at the beginning of the analytical procedure. wikipedia.org The use of signal ratios between the native and labeled analyte mitigates issues related to sample loss during preparation and variations in instrument response.

SIDA is particularly valuable for the analysis of furanones and other lactones in complex matrices where analyte recovery can be variable. acs.org The development of a SIDA requires the synthesis of a suitable isotopically labeled internal standard, for example, using deuterium (B1214612) or carbon-13. nih.govacs.orgnih.gov For mass spectrometric detection, it is crucial that the isotopic label is incorporated into a part of the molecule that does not fragment off during ionization. For lactones, this often means incorporating the label into the ring structure. acs.org

The quantification is based on measuring the ratio of the mass spectrometric signal of the unlabeled analyte to that of the labeled internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample. This approach has been successfully applied to the quantification of various lactones in dairy products and other furanones in different food items. acs.orgnih.gov The high accuracy of SIDA makes it an indispensable tool for reference material certification and high-stakes analytical applications. wikipedia.org

Table 3: Principles of Stable Isotope Dilution Assay (SIDA)

| Step | Description |

|---|---|

| 1. Standard Addition | A known quantity of an isotopically labeled analog of the target analyte (e.g., 13C- or 2H-labeled 3-ethyl-5-hexyl-2(5H)-furanone) is added to the sample. |

| 2. Equilibration | The labeled standard is thoroughly mixed and equilibrated with the unlabeled analyte in the sample matrix. |

| 3. Extraction & Analysis | The sample is processed (e.g., extraction, cleanup) and analyzed, typically by GC-MS or LC-MS. |

| 4. Quantification | The ratio of the signal from the unlabeled analyte to the labeled standard is measured. This ratio is used to calculate the precise concentration of the analyte, correcting for any losses during sample workup. wikipedia.org |

Future Perspectives and Emerging Research Avenues

Development of Novel 2(5H)-Furanone Scaffolds

Future research could focus on the synthesis of new derivatives based on the 3-ethyl-5-hexyl-2(5H)-furanone structure. The introduction of different functional groups or chiral centers could lead to the development of novel compounds with unique biological properties. nih.govmdpi.com For instance, the creation of C-C bonds to introduce new functionalized units is a potential strategy for modifying the furanone ring. nih.gov The synthesis of optically active sulfur-containing 2(5H)-furanone derivatives has been reported as a method to diversify biological activity. mdpi.com Another approach could involve the synthesis of bis-2(5H)-furanone derivatives, which have been investigated as potential anticancer agents. nih.gov

Exploration of New Biological Applications

While the specific biological activities of 2(5H)-Furanone, 3-ethyl-5-hexyl- are not documented, the broader furanone family exhibits significant potential. nih.gov Future studies could investigate its efficacy against various biotargets. Given that other furanone derivatives have shown activity against cancer cell lines and as antimicrobial agents, these are logical areas for initial screening. mdpi.comnih.gov Specifically, some 3,4-disubstituted 2(5H)-furanones have demonstrated potent cytotoxic activities. nih.gov Furthermore, the investigation of furanone derivatives as inhibitors of biofilm formation is an active area of research. nih.govmdpi.com

Computational Chemistry and Drug Design Applications

Computational methods are increasingly used to predict the properties and potential applications of chemical compounds, aiding in the acceleration of drug discovery. longdom.org In the context of 2(5H)-Furanone, 3-ethyl-5-hexyl-, computational studies could be employed to:

Predict Biological Activity: Molecular docking and quantitative structure-activity relationship (QSAR) studies could predict the interaction of the compound with various biological targets. longdom.org

Guide Synthesis: Computational models can help in designing new derivatives with enhanced activity and selectivity, a process that has been applied to other furanone-based compounds. nih.govresearchgate.net

Elucidate Mechanisms of Action: Simulations can provide insights into how the molecule might interact with biological systems at a molecular level.

Interdisciplinary Research with Materials Science and Biotechnology

The integration of chemistry with materials science and biotechnology opens up new avenues for the application of 2(5H)-furanone derivatives.

Materials Science: Research into the incorporation of furanone derivatives into novel materials could be a promising direction. For example, the synthesis of oxathiamacrocycles containing 2(5H)-furanone fragments has been explored for their potential as extractants for heavy metal cations. chimicatechnoacta.ru This suggests that 2(5H)-Furanone, 3-ethyl-5-hexyl- could be investigated for similar applications.

Biotechnology: Biotechnological approaches, such as enzymatic modifications, could be used to create new derivatives of 2(5H)-Furanone, 3-ethyl-5-hexyl-. For instance, glucosyltransferases have been used to modify other furanones to enhance their water solubility and stability, creating new chemical entities with novel functionalities. nih.govnih.gov Whole-cell biotransformation processes could also be developed for the efficient and economical production of such derivatives. nih.govnih.gov

Q & A

Q. Q1: What are the primary synthetic routes for 3-ethyl-5-hexyl-2(5H)-furanone derivatives?

The synthesis of 3-ethyl-5-hexyl-2(5H)-furanone derivatives typically involves cyclocondensation or functionalization of pre-existing furanone scaffolds . A common approach includes:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce bis-1,2,3-triazole moieties, enabling symmetrical or unsymmetrical substitutions .

- Michael addition-elimination : Reacting 3,4-dichloro-furanone intermediates with nucleophiles like amines or thiols to install substituents at positions 3 and 4 .

Experimental design tip : Optimize solvent polarity (e.g., DMF for nucleophilic substitutions) and temperature (60–80°C for CuAAC) to enhance regioselectivity .

Advanced Structural Analysis

Q. Q2: How can stereochemical configurations of 3-ethyl-5-hexyl-2(5H)-furanone derivatives be resolved?

Use chiral chromatography (e.g., HPLC with amylose-based columns) and X-ray crystallography to determine absolute configurations. For example:

- X-ray analysis of (5R)-3-bromo-5-methyl derivatives revealed chair conformations in cyclohexane rings and planar furanone cores, with deviations <0.03 Å from mean planes .

- NMR coupling constants (e.g., values) can infer substituent orientation in solution .

Biological Activity Screening

Q. Q3: What methodologies assess the antimicrobial activity of 3-ethyl-5-hexyl-2(5H)-furanone derivatives?

Standard assays include:

- Biofilm inhibition : Quantify biofilm biomass using crystal violet staining in Pseudomonas aeruginosa or Staphylococcus aureus .

- Minimum inhibitory concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution .

Key finding : Derivatives with alkyl chains (C6–C12) show enhanced biofilm disruption, likely due to increased hydrophobicity .

Structure-Activity Relationship (SAR) Studies

Q. Q4: How do substituents at positions 3 and 5 influence bioactivity?

Substituent effects are critical:

Data Contradictions in Bioactivity

Q. Q5: How to resolve conflicting reports on the antifungal efficacy of 3-ethyl-5-hexyl derivatives?

Contradictions often arise from stereochemical variations or assay conditions :

- Steric effects : (5S)-isomers may exhibit lower activity due to unfavorable binding in fungal CYP51 enzymes .

- Solubility limits : DMSO stock solutions >10 mM can precipitate in aqueous media, leading to false negatives .

Mitigation : Validate solubility via dynamic light scattering (DLS) and use chiral-specific activity assays .

Mechanistic Insights

Q. Q6: What molecular targets are implicated in the antibacterial action of these derivatives?

Mechanisms include:

- Quorum sensing inhibition : Blocking lasR and rhIR receptors in P. aeruginosa, reducing virulence factor production .

- Enzyme inhibition : Competitive binding to Staphylococcus tyrosine phosphatase (PTP1B) active sites, disrupting signal transduction .

Supporting data : Molecular docking shows strong hydrogen bonding between the furanone carbonyl and PTP1B residues (e.g., Arg221) .

Stability and Storage

Q. Q7: What storage conditions ensure the stability of 3-ethyl-5-hexyl-2(5H)-furanone derivatives?

- Temperature : Store at -80°C for long-term stability (>6 months); -20°C for short-term use (1 month) .

- Solvent : Use anhydrous DMSO to prevent hydrolysis; confirm purity via HPLC before biological assays .

Advanced Analytical Techniques

Q. Q8: How to quantify trace impurities in synthesized derivatives?

Employ GC-MS or LC-HRMS with the following parameters:

- GC column : DB-1 (non-polar) or Carbowax 20M (polar) for resolving volatile byproducts .

- Ionization : Electrospray ionization (ESI) in negative mode for lactone ring detection .

Example : 5-Ethyl-2(5H)-furanone shows a Kovats retention index of 984 on DB-1 columns .

Computational Modeling

Q. Q9: How can DFT calculations predict the reactivity of 3-ethyl-5-hexyl derivatives?

- Geometry optimization : Use B3LYP/6-31G(d) to model furanone ring distortion under electrophilic attack .

- Reactivity indices : Fukui functions () identify nucleophilic sites (e.g., position 4) prone to halogenation .

Scaling-Up Synthesis

Q. Q10: What challenges arise in scaling up CuAAC-based syntheses?

Key issues include:

- Copper removal : Post-reaction chelation with EDTA to avoid cytotoxicity in biological testing .

- Exothermicity : Control reaction temperature (<50°C) to prevent triazole decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.